molecular formula C24H22FNO2 B586543 AM2201 6-hydroxyindole metabolite CAS No. 1427521-35-4

AM2201 6-hydroxyindole metabolite

Cat. No.: B586543
CAS No.: 1427521-35-4
M. Wt: 375.4 g/mol
InChI Key: JNNACCUUTICHKV-UHFFFAOYSA-N
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Description

AM2201 6-hydroxyindole metabolite is a synthetic cannabinoid metabolite derived from AM2201. Synthetic cannabinoids are a class of compounds that mimic the effects of delta-9-tetrahydrocannabinol (THC), the active ingredient in cannabis. AM2201 is known for its high affinity for cannabinoid receptors type 1 (CB1) and type 2 (CB2), making it a potent psychoactive substance . The 6-hydroxyindole metabolite is formed during the phase I metabolism of AM2201 by cytochrome P450 enzymes .

Safety and Hazards

The safety data sheet for AM2201 6-hydroxyindole metabolite indicates that it is harmful if swallowed or inhaled and is suspected of damaging fertility or the unborn child . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . It is also advised to wear protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

The mechanism of action of AM2201 6-hydroxyindole metabolite involves its interaction with cannabinoid receptors type 1 (CB1) and type 2 (CB2). The metabolite binds to these receptors, mimicking the effects of delta-9-tetrahydrocannabinol (THC). This interaction leads to the activation of various signaling pathways, resulting in the psychoactive effects associated with synthetic cannabinoids . The hydroxylation of the indole ring may alter the binding affinity and efficacy of the metabolite compared to the parent compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AM2201 6-hydroxyindole metabolite involves the hydroxylation of the indole ring of AM2201. This can be achieved through various synthetic routes, including:

Industrial Production Methods

Industrial production of this compound is typically carried out in controlled laboratory settings due to the regulatory restrictions on synthetic cannabinoids. The process involves the synthesis of AM2201 followed by its hydroxylation using either enzymatic or chemical methods .

Chemical Reactions Analysis

Types of Reactions

AM2201 6-hydroxyindole metabolite undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

[1-(5-fluoropentyl)-6-hydroxyindol-3-yl]-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FNO2/c25-13-4-1-5-14-26-16-22(20-12-11-18(27)15-23(20)26)24(28)21-10-6-8-17-7-2-3-9-19(17)21/h2-3,6-12,15-16,27H,1,4-5,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNACCUUTICHKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=C3C=CC(=C4)O)CCCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601017864
Record name AM2201 6-Hydroxyindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427521-35-4
Record name AM2201 6-Hydroxyindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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